3-(4-ethoxyphenyl)-3-hydroxy-7-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile
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Overview
Description
3-(4-ETHOXYPHENYL)-3-HYDROXY-7-(4-METHYLPHENYL)-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE is a complex heterocyclic compound that features a thiazolo[3,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ETHOXYPHENYL)-3-HYDROXY-7-(4-METHYLPHENYL)-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE typically involves multi-component reactions. One common method includes the reaction of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of a catalyst such as vanadium oxide loaded on fluorapatite . The reaction is carried out in ethanol at room temperature, yielding the desired product with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-ETHOXYPHENYL)-3-HYDROXY-7-(4-METHYLPHENYL)-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds.
Scientific Research Applications
3-(4-ETHOXYPHENYL)-3-HYDROXY-7-(4-METHYLPHENYL)-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets and pathways.
Mechanism of Action
The mechanism by which 3-(4-ETHOXYPHENYL)-3-HYDROXY-7-(4-METHYLPHENYL)-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE exerts its effects involves binding to specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to inhibition or activation of biological pathways . The exact molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyrimidines: These compounds share a similar core structure but differ in their substituents and biological activities.
Triazolo[4,3-a]pyrimidines: These compounds have a different arrangement of nitrogen atoms in the ring system, leading to distinct chemical and biological properties.
Uniqueness
3-(4-ETHOXYPHENYL)-3-HYDROXY-7-(4-METHYLPHENYL)-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE is unique due to its specific substituents, which confer unique electronic and steric properties. These properties can enhance its binding affinity to biological targets and its overall stability in various chemical environments.
Properties
Molecular Formula |
C23H22N2O3S |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-3-hydroxy-7-(4-methylphenyl)-5-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile |
InChI |
InChI=1S/C23H22N2O3S/c1-3-28-18-10-8-17(9-11-18)23(27)14-29-22-20(13-24)19(12-21(26)25(22)23)16-6-4-15(2)5-7-16/h4-11,19,27H,3,12,14H2,1-2H3 |
InChI Key |
MIJPHZGAFFXTOG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2(CSC3=C(C(CC(=O)N32)C4=CC=C(C=C4)C)C#N)O |
Origin of Product |
United States |
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